molecular formula C32H63O2- B1263564 Lacceroate

Lacceroate

Cat. No. B1263564
M. Wt: 479.8 g/mol
InChI Key: ICAIHSUWWZJGHD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dotriacontanoate is an ultra-long-chain fatty acid anion that is the conjugate base of dotriacontanoic acid (lacceroic acid), obtained by deprotonation of the carboxy group. It is a straight-chain saturated fatty acid anion and an ultra-long-chain fatty acid anion. It derives from a 3-oxodotriacontanoyl-CoA(4-). It is a conjugate base of a dotriacontanoic acid.

Scientific Research Applications

Biotechnological Processes

Laccases have garnered significant attention for their ability to oxidize phenolic and non-phenolic compounds, as well as environmental pollutants. This property makes them highly useful in various biotechnological processes. They are employed for the detoxification of industrial effluents, particularly from the paper and pulp, textile, and petrochemical industries. Their application extends to medical diagnostics and as a bioremediation agent to clean up herbicides, pesticides, and certain explosives in soil (Couto & Herrera, 2006).

Environmental and Medical Applications

Laccases are utilized as cleaning agents in water purification systems and as catalysts in the manufacturing of anti-cancer drugs. They also find use in cosmetics. Their ability to remove xenobiotic substances and produce polymeric products positions them as a valuable tool for bioremediation purposes, contributing to environmental conservation efforts (Couto & Herrera, 2006).

properties

Product Name

Lacceroate

Molecular Formula

C32H63O2-

Molecular Weight

479.8 g/mol

IUPAC Name

dotriacontanoate

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)/p-1

InChI Key

ICAIHSUWWZJGHD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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